molecular formula C12H16FN B1365924 2-(4-Fluoro-benzyl)-piperidine CAS No. 67157-30-6

2-(4-Fluoro-benzyl)-piperidine

Cat. No. B1365924
CAS RN: 67157-30-6
M. Wt: 193.26 g/mol
InChI Key: KUKWYHPWSGHNAN-UHFFFAOYSA-N
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Description

“2-(4-Fluoro-benzyl)-piperidine” is an organic compound that consists of a piperidine ring substituted with a 4-fluorobenzyl group . It is part of a class of compounds known as benzylpiperidines .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, and a 4-fluorobenzyl group attached to it . The empirical formula is C12H16FN, and the molecular weight is 193.26 .


Chemical Reactions Analysis

Benzylamines, which are structurally similar to “this compound”, are known to undergo various chemical reactions. For example, the benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack .

Scientific Research Applications

  • Synthesis and Isotopomers Studies :

    • Proszenyák et al. (2005) developed methods for the synthesis of isotopomers of 4-(4-fluorobenzyl)piperidine. Their work involved the Grignard reaction, deoxygenation, and heteroatomic ring saturation.
  • Neuroleptic Agents and Metabolic Studies :

    • Nakatsuka et al. (1981) synthesized a neuroleptic agent, 2′-Amino-4′-fluoro-4-[4-hydroxy-4-(3-trifluoromethylphenyl)piperidino-2-14C] - butyrophenone, for metabolic studies.
  • Antipsychotic Activity and Receptor Affinity :

    • Hansen et al. (1998) explored the linkage of 4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidine with arylcarbamates. They investigated its affinity for dopamine-D1, D2, serotonin 5HT2A, and α1-adrenoceptors, suggesting 'atypical' antipsychotic activity.
  • Anti-Acetylcholinesterase Activity :

    • Sugimoto et al. (1990) and Sugimoto et al. (1992) synthesized derivatives of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine for anti-acetylcholinesterase activity, providing insights for the development of antidementia agents.
  • Histone Deacetylase Inhibitors and Cancer Treatment :

    • Thaler et al. (2012) studied spiro[chromane-2,4′-piperidine] derivatives as novel histone deacetylase (HDAC) inhibitors, evaluating their antiproliferative activities and potential for cancer treatment.
  • Corrosion Inhibition of Iron :

    • Kaya et al. (2016) investigated the use of piperidine derivatives in the corrosion inhibition of iron, employing quantum chemical calculations and molecular dynamics simulations.
  • Pharmacokinetics in Cancer Treatment :

    • Teffera et al. (2013) researched the pharmacokinetics of novel anaplastic lymphoma kinase inhibitors, focusing on enzymatic hydrolysis in plasma and its implications for cancer treatment.
  • σ(1) Receptor Imaging in Central Nervous System :

    • Maestrup et al. (2011) developed fluorinated radiotracers for imaging σ(1) receptors in the central nervous system, contributing to the understanding of neurological diseases.
  • Synthesis of Radiolabeled Probes for σ-1 Receptors :

    • Waterhouse et al. (1997) synthesized halogenated piperidines as potential δ receptor ligands and evaluated their in vivo uptake in the brain and other organs.

Safety and Hazards

The safety data sheet for a structurally similar compound, 4-Fluorobenzylamine, indicates that it is classified as a flammable liquid, corrosive to metals, and causes severe skin burns and eye damage .

properties

IUPAC Name

2-[(4-fluorophenyl)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN/c13-11-6-4-10(5-7-11)9-12-3-1-2-8-14-12/h4-7,12,14H,1-3,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUKWYHPWSGHNAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60405138
Record name 2-(4-Fluoro-benzyl)-piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60405138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

67157-30-6
Record name 2-(4-Fluoro-benzyl)-piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60405138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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